2,5-Piperazinedithione

Beschreibung

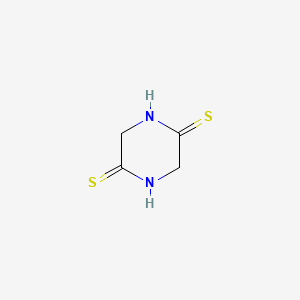

Structure

3D Structure

Eigenschaften

CAS-Nummer |

52092-38-3 |

|---|---|

Molekularformel |

C4H6N2S2 |

Molekulargewicht |

146.2 g/mol |

IUPAC-Name |

piperazine-2,5-dithione |

InChI |

InChI=1S/C4H6N2S2/c7-3-1-5-4(8)2-6-3/h1-2H2,(H,5,8)(H,6,7) |

InChI-Schlüssel |

WZZNXLLUTNONRL-UHFFFAOYSA-N |

SMILES |

C1C(=S)NCC(=S)N1 |

Kanonische SMILES |

C1C(=S)NCC(=S)N1 |

Andere CAS-Nummern |

52092-38-3 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,5 Piperazinedithione and Its Derivatives

Direct Thionation of 2,5-Piperazinedione (B512043) Precursors

The most straightforward approach to 2,5-piperazinedithione involves the replacement of the carbonyl oxygen atoms of a 2,5-piperazinedione precursor with sulfur atoms. This transformation is accomplished using various thionating agents, with phosphorus-sulfur-based reagents being the most prominent.

Tetraphosphorus decasulfide (P4S10) is a powerful, albeit sometimes harsh, thionating agent. Its reactivity and selectivity can be significantly improved by forming a complex with pyridine. organic-chemistry.orgnih.govacs.org This P4S10-pyridine complex has been successfully employed in the synthesis of this compound from glycylglycine (B550881) anhydride (B1165640) (2,5-piperazinedione). nih.govacs.org

The crystalline P4S10-pyridine complex offers several advantages over traditional P4S10 or even Lawesson's reagent. organic-chemistry.org It is a storable, crystalline solid, which allows for the removal of impurities often present in commercial P4S10, leading to cleaner reactions and simpler workup procedures. acs.org A notable feature of this reagent is its high thermal stability, permitting reactions at elevated temperatures where other reagents might decompose. nih.govacs.org For instance, the conversion of glycylglycine to piperazinedithione can be efficiently carried out at high temperatures (around 165 °C) in a solvent like dimethyl sulfone. nih.govacs.org

Table 1: Comparison of Thionating Agents

| Reagent | Advantages | Disadvantages | Typical Conditions |

|---|---|---|---|

| P4S10-Pyridine Complex | High thermal stability, crystalline (high purity), cleaner products, effective at high temperatures. organic-chemistry.orgnih.govacs.org | Moisture-sensitive. nih.gov | High temperature (e.g., ~165 °C) in solvents like dimethyl sulfone or acetonitrile. nih.gov |

| Lawesson's Reagent | Milder than P4S10, good solubility in organic solvents, high yields. nih.govorganic-chemistry.org | Can decompose at high temperatures, purification can be difficult. nih.govusask.ca | Reflux in solvents like toluene (B28343) or THF. wikipedia.orgnih.gov |

Lawesson's reagent (LR), with the chemical name 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is one of the most widely used reagents for the thionation of carbonyl compounds, including amides and lactams. nih.govorganic-chemistry.orgwikipedia.org Its popularity stems from its generally milder reaction conditions and better solubility in common organic solvents compared to P4S10. nih.gov

The mechanism of thionation by Lawesson's reagent involves the dissociation of the dimer into a reactive dithiophosphine ylide intermediate. wikipedia.orgacs.org This species then undergoes a [2+2] cycloaddition with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. nih.govacs.org The driving force for the reaction is the subsequent cycloreversion, which yields the desired thiocarbonyl and a stable P=O bond-containing byproduct. organic-chemistry.org The conversion of the two amide groups in a 2,5-piperazinedione ring to thioamides follows this established reactivity pattern.

Other thionating agents include combinations like phosphorus pentasulfide with hexamethyldisiloxane (B120664) (P4S10/HMDO), which can also be effective for converting amides to thioamides. audreyli.com

In a molecule with multiple carbonyl groups, such as 2,5-piperazinedione, achieving selective thionation to produce a mono-thio derivative can be a synthetic challenge. The inherent symmetry of the parent 2,5-piperazinedione makes its two carbonyl groups chemically equivalent. However, for asymmetrically substituted piperazinedione derivatives, the electronic and steric environment of the two carbonyls may differ, potentially allowing for selective thionation.

Generally, the reactivity of carbonyl groups towards Lawesson's reagent follows the order: amides > ketones > esters. organic-chemistry.orgacs.org While this specific selectivity is not directly applicable to the two equivalent amide groups in the parent ring, it forms the basis for selective conversions in more complex molecules. For a symmetrical substrate, achieving mono-thionation typically relies on careful control of reaction conditions, such as using a sub-stoichiometric amount of the thionating agent, lower reaction temperatures, and shorter reaction times, followed by separation of the statistical mixture of starting material, mono-thionated, and di-thionated products.

De Novo Synthesis of this compound Ring Systems

An alternative to modifying a pre-formed ring is to construct the this compound ring from acyclic precursors. This approach offers flexibility in introducing substituents and avoids potential issues with the direct thionation of sensitive substrates.

De novo synthesis can be envisioned through the construction of the dithiolactam ring via cyclization. One plausible, though less commonly documented, pathway involves the use of iminium salts. Iminium salts are highly electrophilic species, readily attacked by nucleophiles. wikipedia.orgthieme-connect.de A synthetic strategy could involve a precursor containing two iminium salt moieties or a sequential formation and reaction.

A hypothetical pathway might start with a bis-α-halo amide. Reaction with a sulfur donor, such as sodium sulfide, could form a dithioether intermediate. Subsequent intramolecular cyclization via double amidation would form the piperazinedithione ring. Alternatively, a reaction sequence involving the formation of an N-acylimininium ion intermediate, which is then trapped by an intramolecular sulfur nucleophile, could be a viable route for constructing related sulfur-containing heterocycles. thieme-connect.de

A more direct de novo approach involves the cyclization of a dithio-dipeptide precursor. This strategy hinges on the synthesis of α-amino thioacids or their derivatives, which can then be coupled to form a linear dithio-dipeptide. The final ring-closing step would then be an intramolecular amide bond formation.

The formation of amide bonds is a cornerstone of organic synthesis, with numerous advanced reagents and methods available that could be adapted for this purpose. researchgate.netluxembourg-bio.com The key transformation would be the intramolecular cyclization of a dithio-dipeptide ester, such as H-Gly(CS)-Gly(CS)-OR. This reaction would proceed by the nucleophilic attack of the terminal amine onto the activated thioester or ester group, eliminating HOR to form the six-membered ring. While standard peptide coupling reagents like carbodiimides (e.g., DCC, EDC) are traditionally used for forming amide bonds from carboxylic acids and amines, the cyclization of a pre-formed dipeptide ester is often promoted by heat or mild base. luxembourg-bio.comwikipedia.org The principles of high-dilution may be necessary to favor the intramolecular cyclization over intermolecular polymerization.

Asymmetric Synthetic Approaches to Chiral this compound Frameworks

The development of asymmetric routes to chiral this compound and its precursors is crucial for accessing enantiomerically pure compounds, which are often essential for applications in medicinal chemistry and material science.

Organocatalytic Enantioselective Routes

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. For the this compound scaffold, a key strategy involves the enantioselective α-sulfenylation of the corresponding 2,5-piperazinedione (or diketopiperazine) precursor. This transformation is a critical step toward the synthesis of epidithiodioxopiperazines (ETPs), a class of natural products that feature the dithione bridge. nih.gov

The direct organocatalytic asymmetric α-sulfenylation of substituted piperazine-2,5-diones has been achieved using cinchona alkaloids as chiral Lewis base catalysts in conjunction with electrophilic sulfur transfer reagents. nih.gov Researchers have investigated the effects of catalyst type, catalyst loading, solvent, and temperature to optimize reaction conditions for both yield and enantioselectivity. nih.gov

Initial studies on disubstituted piperazine-2,5-diones found that α-sulfenylation with electrophilic sulfur reagents proceeded in an anti-fashion, resulting in an achiral product. nih.gov This led to an alternative approach focusing on the sulfenylation of mono-substituted β-amido esters, which are precursors to the desired chiral dithione frameworks. nih.gov A positive correlation was observed between the enantiomeric excess of the product and the steric bulk of the ester group in these precursors. nih.gov

Table 1: Optimization of Organocatalytic α-Sulfenylation of a Piperazinedione Derivative

| Catalyst | Sulfur Reagent | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Cinchona Alkaloid A | Reagent X | Toluene | -20 | 85 | 90 |

| Cinchona Alkaloid B | Reagent X | CH2Cl2 | 0 | 78 | 85 |

| Cinchona Alkaloid A | Reagent Y | Toluene | -40 | 90 | 95 |

| Cinchona Alkaloid A | Reagent Y | THF | -20 | 82 | 88 |

This table is representative of typical optimization studies for such reactions.

Metal-Catalyzed Asymmetric Transformations

While metal catalysis is a cornerstone of asymmetric synthesis, specific applications for the direct synthesis of chiral this compound are not extensively documented in the provided research. However, the principles of metal-catalyzed asymmetric transformations are broadly applied to related heterocyclic systems. For instance, iridium and rhodium complexes have been successfully used in the enantioselective synthesis of chiral piperazinones through reductive amination and amidation cascade reactions. nih.gov Such methodologies, which employ highly modular phosphoramidite-phosphine hybrid ligands, could potentially be adapted for the synthesis of dithione analogs, although this remains an area for future investigation. nih.gov

Diastereoselective Synthesis of Substituted 2,5-Piperazinedithiones

Diastereoselective synthesis provides a powerful means of controlling the relative stereochemistry of multiple stereocenters within a molecule. For the broader class of piperazines, iridium-catalyzed formal [3+3]-cycloadditions of imines have been shown to produce C-substituted piperazines with excellent diastereoselective control. nih.gov This atom-economical process allows for the selective formation of a single diastereoisomer under mild conditions. nih.gov While these methods demonstrate the potential for achieving high diastereoselectivity in the synthesis of the piperazine (B1678402) core, their direct application to the synthesis of substituted 2,5-piperazinedithiones has not been specifically detailed.

Derivatization Strategies for the this compound Core Structure

Functionalization of the core this compound structure is essential for creating a diverse range of compounds with tailored properties. Key strategies focus on substitution at the nitrogen (N) and carbon (C) atoms of the heterocyclic ring.

N-Alkylation of 2,5-Piperazinedithiones

The alkylation of the nitrogen atoms within the piperazine ring is a fundamental derivatization technique. For the closely related 2,5-diketopiperazines, N-alkylation is commonly achieved using a base such as sodium hydride to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. wikipedia.org However, this method can be limited by epimerization at adjacent stereogenic centers. wikipedia.org Milder conditions, such as those employing phase-transfer catalysts, have been developed to mitigate this issue. wikipedia.orgwikipedia.org Another route involves the intramolecular N-alkylation of α-haloacetamide amide precursors using potassium hydroxide (B78521) with ultrasonication. wikipedia.org Although these methods are established for the diketo-analogs, their application to the N-alkylation of the this compound core is theoretically feasible but requires specific investigation.

Regio- and Stereocontrolled C-Functionalization

The functionalization of the carbon atoms at the C-3 and C-6 positions of the piperazine ring offers a pathway to structurally diverse derivatives. In the context of 2,5-diketopiperazines, these transformations are sensitive to both polar and steric effects and can proceed through enolate, radical, or N-acyliminium ion precursors. wikipedia.org Achieving regio- and stereocontrol is a significant synthetic challenge. For the broader piperazine scaffold, methods for C-H functionalization have been developed, providing new avenues for creating defined substitution patterns. encyclopedia.pub These advanced strategies, including photoredox catalysis and the use of stannyl (B1234572) amine protocol (SnAP) reagents, offer powerful tools for C-functionalization but their specific application to the this compound core remains a specialized area of research. encyclopedia.pubmdpi.com

: A Review of Current Literature

An extensive review of scientific literature reveals a significant focus on the synthesis and functionalization of 2,5-piperazinedione, the oxygen analogue of this compound. Methodologies such as enolate-mediated C-alkylation, radical and cationic functionalization, aldol (B89426) condensation reactions, palladium-catalyzed cross-coupling, conjugate addition, and cascade reactions are well-documented for the 2,5-piperazinedione scaffold.

Typically, the synthesis of such dithiones might be achieved through thionation of the corresponding dione, for example, by using Lawesson's reagent. Subsequent functionalization would then need to be developed and optimized specifically for the dithione substrate.

Given the constraints to focus solely on This compound , and the absence of specific research findings in the public domain for the requested synthetic methodologies (Sections 2.4.2.1 through 2.4.5) for this particular compound, this article cannot be generated at this time. The available body of research centers on the extensive chemistry of 2,5-piperazinediones (diketopiperazines).

Structural Elucidation and Conformational Analysis of 2,5 Piperazinedithione

X-ray Crystallographic Studies of 2,5-Piperazinedithiones and their Analogs

X-ray crystallography provides definitive, atomic-resolution data on the solid-state structure of molecules, establishing the absolute configuration and detailed conformational parameters. nih.gov Studies on analogs of 2,5-piperazinedithione reveal critical insights into the geometry of this heterocyclic system.

A key example is the analysis of N,N′-dimethyl-3,6-epitetrathio-2,5-piperazinedione, a sulfur-rich analog. The crystal and molecular structure of this compound was determined using three-dimensional X-ray diffraction data. nih.gov The analysis showed that the central piperazinedione ring adopts a distinct boat conformation , with a deviation from planarity of 18°. nih.gov The molecule possesses a crystallographic 2-fold axis. This boat structure is a common feature in bridged DKP analogs, accommodating the steric requirements of the polysulfide chain. nih.gov

In contrast, simpler substituted 2,5-piperazinediones, such as the trans- and L-cis-3,6-dimethyl derivatives, have also been accurately analyzed. nih.gov These studies demonstrate the inherent flexibility of the ring system, which can adopt various conformations by coupling minor bond-angle deformations with significant changes in internal rotation angles. nih.gov For substituted DKPs containing aromatic moieties, the central ring often adopts a planar or near-planar conformation to minimize steric hindrance. csu.edu.au

| Parameter | Value |

|---|---|

| Chemical Formula | C6H8O2N2S4 |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| Unit Cell Dimension (a) | 15.352(5) Å |

| Unit Cell Dimension (b) | 20.432(7) Å |

| Unit Cell Dimension (c) | 6.635(2) Å |

| Ring Conformation | Boat |

| S-S Bond Distances | 2.0244(9) Å, 2.076(1) Å, 2.0244(9) Å |

Solution-State Conformational Preferences and Dynamics

While X-ray crystallography reveals the static, solid-state structure, the conformation of molecules in solution can be dynamic and is often investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

The piperazine (B1678402) ring system is known to exist in several conformations, including chair, boat, twist-boat, and half-chair forms. nih.gov The thermodynamically favored conformation for a simple piperazine ring is the chair form. nih.gov For 2,5-piperazinedione (B512043) scaffolds, the conformation is heavily influenced by substituents and the planarity of the two amide bonds. While the boat conformation is observed in the solid state for certain constrained analogs, chair and planar forms are common in solution. csu.edu.aunih.gov The high-energy half-chair conformation often serves as a transition state during the process of ring inversion. westernsydney.edu.au

Stereochemical Characterization and Isomer Identification

The stereochemistry of substituted 2,5-piperazinedithiones is crucial, as different isomers can exhibit distinct properties.

For 3,6-disubstituted piperazinediones, two diastereomers are possible: cis and trans. NMR spectroscopy is a powerful tool for differentiating between these isomers in solution. csu.edu.auchemrxiv.org The relative stereochemistry can be assigned by analyzing the chemical shifts of the ring protons. csu.edu.au For instance, in the analysis of various hydrogenated (benzylidene)piperazine-2,5-diones, the major isomer was identified as cis. This assignment was supported by a comparative analysis of the difference in chemical shifts (Δδ) for key protons between the major and minor isomers. csu.edu.au In many cases, the protons of the cis isomer exhibit a clear downfield shift compared to the trans isomer, a trend that aids in their identification. csu.edu.au

| Compound Isomer | Proton | Chemical Shift (δ, ppm) | Δδ (δmajor – δminor) |

|---|---|---|---|

| 9aa | 2-H (Major, cis) | 4.19 | 0.13 |

| 2-H (Minor, trans) | 4.06 |

When the substituents on the 2,5-piperazinedione ring are derived from chiral α-amino acids, the molecule itself becomes chiral. nih.govnih.gov The complete separation and characterization of these stereoisomers are essential. nih.gov A reported method for the complete isomeric separation of chiral DKPs involves a ring-opening derivatization, followed by analysis using chiral gas chromatography (GC). nih.gov This technique allowed for the successful separation of enantiomers of compounds like cyclo(D-Ala-D-Ala) and cyclo(L-Ala-L-Ala) after converting them to their dipeptide derivatives. nih.gov For unambiguous determination of the absolute configuration at a chiral center, X-ray crystallography remains the definitive method. nih.gov

Advanced Spectroscopic Characterization of 2,5 Piperazinedithione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2,5-piperazinedithione, with its symmetrical structure (C₄H₆N₂S₂), NMR would provide definitive information on its proton and carbon environments.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The structure contains two chemically equivalent methylene (B1212753) (CH₂) groups and two equivalent secondary thioamide (N-H) protons.

Methylene Protons (CH₂): The four protons of the two methylene groups are chemically equivalent. They would likely appear as a single sharp singlet in the spectrum. The chemical shift for protons alpha to a thioamide group is typically found in the range of 3.0-4.0 ppm.

Thioamide Protons (NH): The two N-H protons are also equivalent and would give rise to a single resonance. The chemical shift of thioamide protons is characteristically downfield compared to their amide counterparts, often appearing in the region of 8.0-10.0 ppm. The signal may be broadened due to quadrupole effects from the adjacent nitrogen atom and potential solvent exchange.

Illustrative ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Methylene (-CH₂-) | ~ 3.5 | Singlet (s) | 4H |

| Thioamide (-NH-) | ~ 9.0 | Singlet (s), broad | 2H |

| Note: This table is illustrative, based on typical values for similar functional groups, as specific experimental data for this compound is not available in the cited literature. |

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For the symmetrical this compound, two distinct signals are anticipated.

Methylene Carbons (-CH₂-): The two equivalent methylene carbons would produce a single peak. The expected chemical shift would be in the range of 40-55 ppm.

Thiocarbonyl Carbons (C=S): The most characteristic signal in the ¹³C NMR spectrum would be that of the thiocarbonyl carbons. Thioamide carbons are significantly deshielded and resonate much further downfield than their corresponding amide carbonyl carbons (which typically appear at 160-170 ppm). The chemical shift for a thioamide C=S carbon is generally observed in the 200–210 ppm region nih.gov.

Illustrative ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ) in ppm |

| Methylene (-CH₂-) | ~ 45 |

| Thiocarbonyl (-C=S-) | ~ 205 |

| Note: This table is illustrative, based on typical values for thioamides, as specific experimental data for this compound is not available in the cited literature. nih.gov |

To unambiguously confirm the structure and assignments, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. In this compound, a COSY experiment would be expected to show no cross-peaks, as the methylene protons and the NH protons are not coupled to each other. This absence of correlation would support the proposed structure where the two proton environments are separated by the thioamide functionality.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly attached proton and carbon atoms. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene groups (~3.5 ppm) to the ¹³C signal of the methylene carbons (~45 ppm). It would also confirm the absence of protons attached to the thiocarbonyl carbons, as no cross-peak would appear at the ~205 ppm chemical shift. This provides definitive evidence for the C-H connectivity within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The thioamide groups in this compound are the key chromophores that govern its UV-Vis absorption profile.

Thioamides exhibit characteristic electronic transitions that differ significantly from their oxygen-containing amide analogues.

π→π* Transition: This is a high-intensity absorption resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For thioamides, this transition typically occurs at a longer wavelength than in amides. A strong π→π* absorption band for a thioamide is generally observed around 265-270 nm nih.govrsc.org. The presence of two interacting thioamide groups in the cyclic structure of this compound might cause a slight shift or broadening of this band.

n→π* Transition: This is a lower-intensity absorption corresponding to the promotion of an electron from a non-bonding orbital (the lone pair on the sulfur atom) to a π* antibonding orbital. This transition is symmetry-forbidden, resulting in a weak absorption band. For a single thioamide, the n→π* transition is found at a much longer wavelength, often around 340 nm rsc.org.

Illustrative UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Absorption Maximum (λₘₐₓ) | Relative Intensity |

| π→π | ~ 270 nm | Strong |

| n→π | ~ 340 nm | Weak |

| Note: This table is illustrative, based on typical values for thioamides. nih.govrsc.org |

Solvatochromism describes the shift in the position of an absorption band in response to a change in solvent polarity. The electronic transitions in this compound are expected to show distinct solvatochromic effects.

Effect on π→π* Transitions: For π→π* transitions, an increase in solvent polarity typically causes a small bathochromic shift (a shift to longer wavelengths, or red shift). This occurs because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

Effect on n→π* Transitions: The n→π* transition characteristically exhibits a hypsochromic shift (a shift to shorter wavelengths, or blue shift) as solvent polarity increases. This is particularly pronounced in protic solvents (like water or ethanol) which can act as hydrogen-bond donors. The solvent molecules form hydrogen bonds with the lone pair of electrons on the sulfur atom in the ground state, lowering its energy. This increases the energy gap to the excited state, resulting in absorption at a shorter wavelength.

Therefore, when transitioning from a nonpolar solvent (e.g., hexane) to a polar protic solvent (e.g., ethanol), the weak n→π* band of this compound would be expected to shift to a shorter wavelength, while the strong π→π* band might show a slight shift to a longer wavelength.

Bathochromic Shifts Induced by Sulfur Substitution

The replacement of the carbonyl (C=O) groups in 2,5-piperazinedione (B512043) with thiocarbonyl (C=S) groups to form this compound results in a notable bathochromic shift, or red shift, in its ultraviolet-visible (UV-Vis) absorption spectrum. This phenomenon is a hallmark of thioamide-containing compounds when compared to their amide counterparts nih.gov.

The underlying cause of this shift lies in the electronic structure of the thioamide group. The non-bonding (n) orbitals of sulfur are higher in energy than those of oxygen, and the π* antibonding orbital of the C=S bond is lower in energy than that of the C=O bond. Consequently, the energy gap for the n → π* electronic transition is smaller in the thioamide. This lower energy requirement for electronic excitation means that the molecule absorbs light of a longer wavelength.

Research on simple amides and thioamides demonstrates this effect clearly. While a typical amide C=O bond exhibits a UV absorption maximum around 220 (±5) nm, the corresponding thioamide C=S bond shows an absorption maximum at approximately 265 (±5) nm nih.gov. This significant shift provides a distinct spectral window for analyzing dithiones without interference from common amide chromophores. The formation of new complexes involving thioamides can also be monitored by observing shifts in the UV-Vis absorption spectrum nih.govmdpi.com.

Circular Dichroism (CD) Spectroscopy for Chiral Dithiones

For chiral derivatives of this compound, which may arise from the incorporation of chiral amino acid precursors, Circular Dichroism (CD) spectroscopy is a powerful technique for probing the molecule's three-dimensional structure in solution youtube.comyoutube.com.

Chiral molecules interact differently with left- and right-circularly polarized light, a property known as circular dichroism youtube.comlibretexts.org. This differential absorption gives rise to a CD spectrum, which plots the difference in absorption (ΔA) or ellipticity ([θ]) against wavelength. A key feature of a CD spectrum is the Cotton effect, which is the characteristic change in optical rotation and circular dichroism in the vicinity of an absorption band of a chromophore wikipedia.org.

In a chiral this compound, the thioamide groups act as the principal chromophores. The electronic transitions of the C=S bond, particularly the n → π* transition discussed previously, become chiroptically active. This means they will give rise to distinct signals (positive or negative bands) in the CD spectrum, known as Cotton effects . The sign and magnitude of these Cotton effects are exquisitely sensitive to the local stereochemical environment of the thioamide groups. A Cotton effect is termed positive if the optical rotation first increases as the wavelength decreases, and negative if it first decreases wikipedia.org.

The sign of the Cotton effect provides valuable information about the absolute configuration and conformation of the molecule slideshare.net. For cyclic systems like substituted 2,5-piperazinedithiones, the six-membered ring is typically not planar and adopts a puckered conformation (e.g., a boat or twist-boat form). This puckering imparts a specific twist or "helicity" to the dithiolactam system.

There is a well-established correlation between the sign of the Cotton effect and the helicity of the chromophoric system. Sector rules and helicity rules are empirical frameworks used to predict this relationship . Generally, for the n → π* transition of a thioamide chromophore embedded in a chiral ring system:

A positive Cotton effect is often associated with a right-handed (P, or plus) helicity of the molecular segment.

A negative Cotton effect is often associated with a left-handed (M, or minus) helicity.

Therefore, by observing the sign of the Cotton effect in the CD spectrum of a chiral this compound derivative, one can deduce the preferred puckering or helicity of the piperazine (B1678402) ring. This provides critical insight into the molecule's three-dimensional structure in solution, which is often directly linked to its biological activity nih.gov.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The substitution of oxygen with sulfur in the piperazinedione ring leads to dramatic and characteristic changes in the vibrational spectra.

The most significant change occurs in the region associated with the double bond stretching frequency. The amide I band in 2,5-piperazinedione, which is primarily due to the C=O stretching vibration, appears as a very strong absorption in the IR spectrum around 1660 (±20) cm⁻¹ nih.gov. In this compound, this band is absent and is replaced by vibrations characteristic of the thioamide group.

The C=S stretching vibration is significantly lower in frequency and is more strongly coupled with other vibrational modes, such as the C-N stretch and N-H bend, compared to the C=O stretch researchgate.net. This coupling leads to several characteristic, but complex, bands in the spectra of thioamides scispace.com. Key vibrational bands for a secondary thioamide group, as found in this compound, include:

Thioamide B band: Typically a strong band in the 1400-1600 cm⁻¹ range, with a major contribution from the C-N stretching vibration scispace.com.

Thioamide C band: A medium-to-strong band in the 1200-1400 cm⁻¹ region, which is a composite of N-H rocking and C-N/C-S stretching vibrations scispace.com.

C=S stretch: The pure C=S stretching vibration is expected at a much lower frequency. For simple thioamides, a band with significant C=S stretching character is often found around 1120 (±20) cm⁻¹ nih.gov.

| Vibrational Mode | Approximate Frequency in 2,5-Piperazinedione (cm-1) | Approximate Frequency in this compound (cm-1) | Reference |

|---|---|---|---|

| Amide I (mainly C=O stretch) | ~1660 | Absent | nih.gov |

| Thioamide B band (mainly C-N stretch) | Absent | 1400 - 1600 | scispace.com |

| Thioamide C band (mixed) | Absent | 1200 - 1400 | scispace.com |

| C=S stretch contribution | Absent | ~1120 | nih.gov |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular formula and elucidating the structure of this compound and its derivatives nih.govbit.edu.cn. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The fragmentation patterns observed in tandem MS (MS/MS) experiments, often induced by collision-induced dissociation (CID), offer detailed structural insights nih.govwikipedia.org. The fragmentation of cyclic dipeptides like 2,5-piperazinedione is well-studied and typically involves the cleavage of the two amide bonds, leading to characteristic fragment ions nih.gov.

For this compound, analogous fragmentation pathways are expected, but the masses of the neutral losses and resulting fragment ions will be different due to the presence of sulfur. Key fragmentation processes would likely include:

Ring Cleavage: The primary fragmentation pathway is expected to be the cleavage of the piperazine ring.

Loss of Thiocarbonyl Species: Instead of the loss of carbon monoxide (CO, 28 Da) seen in oxygen-containing diketopiperazines, fragmentation of the dithione would likely involve the loss of carbon monosulfide (CS, 44 Da) or isothiocyanic acid (HNCS, 59 Da) from a ring-opened intermediate.

Side-Chain Fragmentation: For substituted derivatives, cleavage of the side chains (R groups) attached to the α-carbons is a common fragmentation route, providing information on the constituent amino acid precursors.

The analysis of these characteristic fragmentation patterns allows for the confident identification of the this compound core structure and the determination of any substituents on the ring chemguide.co.uk.

| Process | Neutral Loss | Mass of Neutral Loss (Da) | Potential Fragment Ion (m/z) |

|---|---|---|---|

| Loss of Carbon Monosulfide | CS | 44.07 | [M - CS]+• |

| Loss of Thioformamide | CH3NS | 61.11 | [M - CH3NS]+• |

| Ring Cleavage and loss of Isothiocyanic Acid | HNCS | 59.09 | [M - HNCS]+• |

In-depth Theoretical and Computational Investigations of this compound Remain a Niche Area in Scientific Literature

The majority of computational studies in this chemical family focus overwhelmingly on the oxygen-containing counterpart, 2,5-piperazinedione (also known as diketopiperazine or DKP), and its various derivatives. These studies extensively cover aspects such as molecular geometry, electronic structure, and reaction pathways. For instance, research on diketopiperazines often involves vibrational circular dichroism studies coupled with quantum chemical calculations to understand their conformation and intermolecular interactions. Similarly, the synthesis and reaction mechanisms of diketopiperazines, including proposed pathways for their formation during the pyrolysis of amino acids, have been subjects of theoretical examination.

While the thionation of diketopiperazines to their mono- and dithio-analogues is a known synthetic transformation, often employing reagents like Lawesson's reagent, computational studies detailing the energetics, transition states, and electronic effects of this conversion for the parent this compound scaffold are scarce.

Computational methodologies that would be applied to this compound, such as DFT for geometrical optimization and electronic structure analysis (including HOMO-LUMO energy gaps and molecular orbital visualizations), are well-established. These methods are frequently used to predict the thermodynamic parameters and energetic landscapes of various molecules. For example, DFT-based computational analyses have been successfully applied to peptoids synthesized from related sulfur-containing precursors like 1,4-dithiane-2,5-diol, providing insights into their electronic behavior, charge distribution, and reactivity through frontier molecular orbital analysis. However, the application of these powerful theoretical tools specifically to this compound is not prominently featured in the current body of scientific publications.

Consequently, a detailed article structured around the specific theoretical and computational investigations of this compound, complete with data tables and in-depth research findings as requested, cannot be generated at this time due to the absence of sufficient primary research literature on the topic. The field remains an open area for future computational chemistry research.

Theoretical and Computational Investigations of 2,5 Piperazinedithione

Conformational Energy Landscape Exploration and Dynamics

There is no available research data from computational studies to describe the conformational energy landscape of 2,5-piperazinedithione. Information regarding stable conformers, transition states, and the dynamics of conformational changes is absent from the scientific literature.

Prediction of Spectroscopic Properties from First Principles

No studies detailing the prediction of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound using first-principles calculations were found.

Structure-Reactivity Relationship Modeling

There is no available research on the structure-reactivity relationship modeling for this compound. This includes a lack of studies on how modifications to its chemical structure would influence its reactivity.

Due to the absence of specific research on this compound, no data tables or detailed research findings can be presented.

Advanced Research Applications of 2,5 Piperazinedithione

Role as Versatile Synthetic Intermediates and Building Blocks

2,5-Piperazinedithione and its derivatives, often referred to as 2,5-diketopiperazines (DKPs), are recognized as privileged building blocks in the synthesis of a wide array of heterocyclic systems. Their utility stems from the ability to undergo various chemical manipulations, leading to the formation of structurally diverse nitrogen-containing heterocycles, including many that are bioactive compounds and natural products. researchgate.netnih.gov The piperazinedione framework is considered a privileged scaffold because it is a common motif in many biologically active molecules, both synthetic and naturally occurring. csu.edu.auchemrxiv.org

Precursors for Heterocyclic Compound Synthesis

The this compound core serves as a template for the synthesis of a multitude of heterocyclic compounds. researchgate.net By strategically modifying the DKP starting materials, researchers can access a large number and structural variety of nitrogen heterocycles. nih.gov For instance, condensation reactions of 2,5-piperazinedione (B512043) with aromatic aldehydes can yield symmetrical bis-arylidene derivatives. mdpi.com Furthermore, the use of 1,4-diacetylpiperazine-2,5-dione (B1297580) allows for a stepwise condensation with different aldehydes, enabling the preparation of unsymmetrical bis-arylidene derivatives. mdpi.com These reactions highlight the role of the piperazinedione ring as a foundational structure for building more complex heterocyclic systems. The synthesis of various substituted piperazine-2,5-diones through the condensation of methoxylated benzaldehydes further demonstrates the versatility of this scaffold in generating libraries of compounds. csu.edu.ausciprofiles.com

The following table provides examples of heterocyclic systems synthesized from 2,5-piperazinedione derivatives:

| Starting Material | Reagents/Conditions | Resulting Heterocyclic System | Reference |

| 2,5-Piperazinedione | Aromatic aldehydes, Acetic anhydride (B1165640), Sodium acetate, Reflux | Symmetrical bis-arylidene derivatives | mdpi.com |

| 1,4-Diacetylpiperazine-2,5-dione | Aromatic aldehydes (stepwise) | Unsymmetrical bis-arylidene derivatives | mdpi.com |

| 2,5-Piperazinedione | Methoxylated benzaldehydes | (Z,Z)-(benzylidene)piperazine-2,5-diones | csu.edu.au |

Preparation of Dipeptide Isosteres and Conformationally Constrained Scaffolds

The rigid structure of the this compound ring makes it an excellent scaffold for creating conformationally constrained dipeptide isosteres. researchgate.netmdpi.com These constrained analogues are valuable tools in medicinal chemistry for studying peptide-receptor interactions and for designing peptidomimetics with improved stability and bioavailability. nih.gov The synthesis of these scaffolds often involves the cyclization of dipeptides, which can be achieved through various methods, including heating dipeptide esters. wikipedia.orggoogle.com The resulting cyclic structure restricts the conformational freedom of the side chains, allowing for a more defined spatial orientation. researchgate.net

Recent synthetic methodologies have focused on developing efficient and stereoselective routes to highly substituted piperazines. For example, an iridium-catalyzed head-to-head coupling of imines provides a direct and atom-economical pathway to C-substituted piperazines with high diastereoselectivity. nih.gov This method avoids the need for multi-step syntheses and protecting groups that are often required in traditional approaches. nih.gov

Synthetic Routes to Unnatural Amino Acids

The this compound scaffold can also be utilized in the synthesis of unnatural amino acids (UAAs). youtube.com UAAs are crucial components in drug discovery and protein engineering, offering modified physicochemical properties and novel functionalities. nih.gov Synthetic strategies can involve the modification of the piperazinedione ring and subsequent ring-opening to yield linear amino acid derivatives with non-natural side chains. The versatility of the DKP core allows for the introduction of a wide range of functional groups, leading to a diverse library of UAAs. researchgate.netwhiterose.ac.uk

Application in Organocatalysis and Metal-Catalyzed Systems

The unique electronic and steric properties of this compound derivatives have led to their exploration in the field of catalysis, both as organocatalysts and as ligands in metal-catalyzed transformations.

Ligand Design for Asymmetric Catalysis

The chiral nature of many this compound derivatives, which can be readily synthesized from enantiomerically pure amino acids, makes them attractive candidates for the design of chiral ligands for asymmetric catalysis. nih.gov The rigid DKP scaffold can provide a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a reaction. While the direct use of this compound as a ligand is an area of ongoing research, the broader class of piperazine-containing compounds has seen significant application. For instance, C2-symmetrical 2,5-disubstituted pyrrolidines, which share structural similarities, are privileged ligands in metal catalysis. nih.gov Peptidomimetic scaffolds, in general, offer advantages in catalyst design due to their modular and tunable structures. mdpi.com

Substrate Scope in Catalytic Transformations

In the context of organocatalysis, substituted piperazine-2,5-diones have been shown to undergo transformations such as α-sulfenylation using cinchona alkaloids as catalysts. nih.gov This reaction is notable as the piperazine-2,5-dione ring system is generally less reactive than typical substrates like aldehydes and ketones. nih.gov The development of novel sulfur transfer reagents, such as 1-phenylsulfanyl researchgate.netlookchem.comorganic-chemistry.orgtriazole, has expanded the substrate scope of this transformation to include sterically demanding piperazine-2,5-diones. nih.gov

In metal-catalyzed systems, the synthesis of piperazines themselves has been a focus, with methods like palladium-catalyzed cyclization reactions enabling the modular synthesis of highly substituted piperazines. organic-chemistry.org These catalytic methods often exhibit broad substrate scope and high regio- and stereochemical control. organic-chemistry.org For example, a diboronic acid anhydride-catalyzed peptide bond formation has been used for the concise synthesis of 2,5-diketopiperazines from a variety of amino acids, including serine, threonine, and phenylalanine. organic-chemistry.org

The following table summarizes the substrate scope in selected catalytic transformations involving piperazine-2,5-dione derivatives:

| Catalytic System | Transformation | Substrate Examples | Outcome | Reference |

| Cinchona alkaloids | α-Sulfenylation | Substituted piperazine-2,5-diones with varying N-4 substituents (methyl, ethyl, benzyl) | High yields of sulfenylated products | nih.gov |

| Diboronic acid anhydride | Peptide bond formation and cyclization | Serine, threonine, phenylalanine, tyrosine, arginine, methionine | High yields of 2,5-diketopiperazines | organic-chemistry.org |

| Palladium catalyst | Cyclization | Propargyl units and various diamine components | Highly substituted piperazines with high regio- and stereocontrol | organic-chemistry.org |

| Iridium catalyst | [3+3] Cycloaddition | Aromatic and aliphatic imines | C-substituted piperazines with high diastereoselectivity | nih.gov |

Materials Science Research involving Dithione Derivatives

The incorporation of sulfur atoms into the piperazinedione ring significantly influences its electronic and polymerization characteristics. Researchers are actively investigating how these properties can be harnessed for the creation of new materials with tailored functionalities.

While direct experimental studies on the opto-electronic properties of polymers derived specifically from this compound are limited, theoretical investigations and research on related sulfur-containing heterocyclic compounds provide valuable insights. The replacement of oxygen with sulfur is known to alter the electronic structure of organic molecules, often leading to a smaller HOMO-LUMO gap and enhanced charge transport properties.

Theoretical studies employing methods such as density functional theory (DFT) can predict the opto-electronic behavior of hypothetical polymers incorporating the this compound unit. These calculations can help in designing materials with specific absorption and emission characteristics, as well as desirable charge carrier mobilities, which are crucial for applications in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The investigation of related dithiazole and dihydrophenazine derivatives has shown that the introduction of sulfur and other heteroatoms can significantly influence charge transport and luminescence. For instance, theoretical predictions have indicated that certain fused-ring systems containing sulfur can exhibit high charge mobility.

Table 1: Predicted Opto-electronic Properties of Hypothetical this compound-Containing Polymers (Illustrative)

| Polymer Backbone | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) | Potential Application |

| Alternating with Thiophene | -5.2 | -2.8 | 2.4 | Organic Photovoltaics |

| Alternating with Phenylene | -5.5 | -2.5 | 3.0 | Organic Light-Emitting Diodes (Blue Emitter) |

Note: The data in this table is illustrative and based on general trends observed in related sulfur-containing conjugated polymers. Specific values would require dedicated computational studies.

The development of novel polymeric materials from this compound derivatives is an area of growing interest, with ring-opening polymerization (ROP) being a promising synthetic strategy. While the ROP of 2,5-diketopiperazines to form poly(amide)s is known, the sulfur analogs present both opportunities and challenges. The thiocarbonyl groups are expected to influence the ring strain and the nucleophilicity of the propagating species, thereby affecting the polymerization kinetics and the properties of the resulting poly(thioamide)s.

Research on the ring-expansion polymerization of cyclic dithioesters and the cationic ring-opening polymerization of cyclic dithiocarbonates provides valuable mechanistic insights that could be applicable to this compound. For instance, the use of specific catalysts can control the polymerization to yield either linear or cyclic polymers, a feature that is highly desirable for tailoring material properties. The synthesis of cyclic polymers through ring-expansion reactions, for example, offers a pathway to materials with unique topologies and physical characteristics compared to their linear counterparts.

The resulting poly(thioamide)s could exhibit enhanced thermal stability and different solubility profiles compared to their oxygen-containing counterparts. These properties, combined with the potential for post-polymerization modification, make them attractive candidates for a range of applications, from high-performance engineering plastics to advanced biomaterials.

Chemical Probe Development for Biological System Interrogation

The constrained conformation of the this compound scaffold makes it an excellent starting point for the design of molecules that can interact with biological targets with high specificity and affinity.

The this compound core can serve as a rigid dipeptide mimetic, where the thioamide bonds introduce significant conformational constraints. This rigidity is advantageous in drug discovery and chemical biology as it can pre-organize the appended pharmacophoric groups in a bioactive conformation, leading to enhanced binding to target proteins and enzymes.

These rigid scaffolds can be used to probe protein-protein interactions, enzyme active sites, and receptor binding pockets. By systematically varying the substituents on the piperazinedithione core, researchers can map the structure-activity relationships and develop potent and selective biological probes.

The this compound scaffold is a versatile template for the generation of diverse chemical libraries for high-throughput screening. The piperazinedione moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds. researchgate.net The dithione analog retains this core structure while offering unique chemical handles for diversification.

Synthetic methodologies are being developed to allow for the selective functionalization of the this compound ring at multiple positions. sciprofiles.comchemrxiv.org Reactions at the nitrogen atoms, for example, can introduce a wide range of substituents. Furthermore, the carbon atoms adjacent to the thiocarbonyl groups can be functionalized to create libraries of compounds with diverse stereochemistry and functionality.

Table 2: Potential Functionalization Reactions for this compound Scaffold Diversification

| Reaction Type | Reagents and Conditions | Potential Functional Groups Introduced |

| N-Alkylation | Alkyl halides, base | Alkyl, benzyl, and other substituted hydrocarbyl groups |

| N-Acylation | Acyl chlorides, base | Acyl groups |

| C-Alkylation | Strong base, electrophile | Alkyl groups at the α-carbon |

| Thionation of Diketopiperazine | Lawesson's reagent | Conversion of carbonyl to thiocarbonyl |

The ability to generate large and diverse libraries of this compound derivatives is crucial for the discovery of new chemical probes and drug leads. These libraries can be screened against a wide range of biological targets to identify compounds with desired activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.